molecular formula C20H20FN3O3S B2656906 N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethoxybenzamide CAS No. 897455-63-9

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethoxybenzamide

Cat. No.: B2656906
CAS No.: 897455-63-9
M. Wt: 401.46
InChI Key: AMVQXUIDQNFDNA-UHFFFAOYSA-N
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Description

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethoxybenzamide: is a complex organic compound that features a combination of imidazole, fluorophenyl, and dimethoxybenzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazole Ring: Starting with a precursor such as 4-fluoroaniline, the imidazole ring is formed through a cyclization reaction with appropriate reagents.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Amide Bond Formation: The final step involves coupling the thioether-imidazole intermediate with 3,4-dimethoxybenzoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biology: It may be used as a probe to study biological pathways and interactions at the molecular level.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific design of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethoxybenzamide
  • N-(2-((5-(4-bromophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethoxybenzamide

Uniqueness

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethoxybenzamide is unique due to the presence of the fluorophenyl group, which can influence its electronic properties and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to certain targets, making it a valuable scaffold in drug design.

Properties

IUPAC Name

N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S/c1-26-17-8-5-14(11-18(17)27-2)19(25)22-9-10-28-20-23-12-16(24-20)13-3-6-15(21)7-4-13/h3-8,11-12H,9-10H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVQXUIDQNFDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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